molecular formula C29H24N2O4 B4289198 3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE

3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE

Cat. No.: B4289198
M. Wt: 464.5 g/mol
InChI Key: UTGOUNIWICZNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[a]phenanthridinone structure, followed by the introduction of the furan and nitrophenyl groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE: shares similarities with other aromatic compounds containing nitrophenyl and furan groups.

    Indole derivatives: Known for their diverse biological activities and structural similarities.

    Thiadiazole derivatives: Exhibiting potent antimicrobial properties and similar synthetic routes.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4/c1-29(2)15-21-27(23(32)16-29)26-20-9-4-3-6-17(20)10-11-22(26)30-28(21)25-13-12-24(35-25)18-7-5-8-19(14-18)31(33)34/h3-14,28,30H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGOUNIWICZNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE
Reactant of Route 2
3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE
Reactant of Route 3
3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE
Reactant of Route 4
Reactant of Route 4
3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE
Reactant of Route 5
3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE
Reactant of Route 6
3,3-DIMETHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.